molecular formula C16H12N4S B8634865 (2-Methyl-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine CAS No. 827598-48-1

(2-Methyl-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine

Cat. No. B8634865
M. Wt: 292.4 g/mol
InChI Key: DZTKJPVNRWPJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576091B2

Procedure details

(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine (52 mg, 0.18 mmol) and DDQ (48 mg, 0.21 mmol) in toluene (10 mL) were heated under reflux for 16 h using anhydrous conditions. The reaction mixture was diluted with EtOAc, filtered, and concentrated under vacuum. Purification of the residue by flash column chromatography (20% EtOAc:hexane) afforded the title product as a yellow solid (22 mg, 43%): mp 216° C. (dec). Anal. RP-HPLC: tR 15.1 min (0-60% MeCN, purity 100%). 1H-NMR (DMSO-d6): δ 10.11 (s, 1H, NH), 9.38 (s, 1H, Py-H), 7.98 (d, 2H, J 7.7, Ph-H), 7.93 (d, 1H, J 8.7, CH), 7.84 (d, 1H, J 8.7, CH), 7.36 (t, 2H, J7.7, Ph-H), 7.02 (t, 1H, J 7.7, Ph-H), 2.91 (s, 3H, CH3). MS (ESI+): m/z 293.07 (M+H)+.
Name
(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:13]3[N:12]=[C:11]([NH:14][C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[N:10]=[CH:9][C:8]=3[CH2:7][CH2:6][C:5]=2[N:21]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:1][C:2]1[S:3][C:4]2[C:13]3[N:12]=[C:11]([NH:14][C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[N:10]=[CH:9][C:8]=3[CH:7]=[CH:6][C:5]=2[N:21]=1

Inputs

Step One
Name
(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine
Quantity
52 mg
Type
reactant
Smiles
CC=1SC2=C(CCC=3C=NC(=NC23)NC2=CC=CC=C2)N1
Name
Quantity
48 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column chromatography (20% EtOAc:hexane)

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(C=CC=3C=NC(=NC23)NC2=CC=CC=C2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.